Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid)
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Overview
Description
Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;hemi(oxalic acid) is a complex organic compound with the molecular formula C16H29N3O4 . This compound is known for its unique spirocyclic structure, which includes a triazaspiro nonane core. The presence of oxalic acid as a counter-ion adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazaspiro nonane core: This is achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.
Introduction of tert-butyl groups: This step involves the protection of amine groups using tert-butyl chloroformate in the presence of a base.
Formation of dicarboxylate groups: This is done by reacting the intermediate with oxalic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the compound meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and carboxylate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate stands out due to its triazaspiro nonane core and the presence of oxalic acid, which confer unique chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
ditert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H29N3O4.C2H2O4/c2*1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6;3-1(4)2(5)6/h2*17H,7-11H2,1-6H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXSLJAZGDGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N6O12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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